molecular formula C5H8O3 B115592 2-Hydroxy-3-methylbut-3-enoic acid CAS No. 150282-01-2

2-Hydroxy-3-methylbut-3-enoic acid

Cat. No. B115592
CAS RN: 150282-01-2
M. Wt: 116.11 g/mol
InChI Key: LXZWIDSMVHMLCL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbut-3-enoic acid is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is also known by its IUPAC name, 2-hydroxy-2-methyl-3-butenoic acid . This compound is often used in laboratory settings .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-3-methylbut-3-enoic acid is 1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Hydroxy-3-methylbut-3-enoic acid is a powder at room temperature . The boiling point of a similar compound, 2-HYDROXY-2-METHYL-BUT-3-ENOIC ACID, is 255.7ºC at 760mmHg .

Scientific Research Applications

Quantitative Determination in Beverages

  • Gracia-Moreno et al. (2015) developed a method for quantifying 2-Hydroxy-3-methylbutanoic acid and related compounds in wines and other alcoholic beverages. Their findings indicate that these compounds may significantly impact the sensory characteristics of these beverages (Gracia-Moreno et al., 2015).

Inhibition of Kynurenine-3-Hydroxylase

  • Drysdale et al. (2000) synthesized and explored a series of compounds, including 2-Hydroxy-4-oxobut-2-enoic acids, as inhibitors of kynurenine-3-hydroxylase, a target for neuroprotective agents. This study highlights the potential therapeutic applications of these compounds (Drysdale et al., 2000).

Synthesis of Polyfunctional Oxazolidin-2-ones

  • Rmedi et al. (2007, 2008) discussed the synthesis of N-Sulfonylcarbamates and polyfunctional oxazolidin-2-ones using 3-methylbut-2-enoic acid derivatives, demonstrating the chemical versatility of these compounds (Rmedi et al., 2007), (Rmedi et al., 2008).

Biological and Pharmacological Applications

  • Shao et al. (2007) isolated a new isoprenyl phenyl ether compound, including 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoic acid from Mangrove fungus, indicating potential antibacterial and antifungal activities and cytotoxicity against hepG2 cell line (Shao et al., 2007).

Asymmetric Hydrogenation in Organic Chemistry

  • Zhu et al. (2010) achieved the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, providing a method for synthesizing compounds including 2-hydroxy-4-arylbutanoic acids, relevant in medicinal chemistry (Zhu et al., 2010).

Synthesis of Novel Chemical Compounds

  • Laue et al. (2000) reported the synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone, demonstrating the role of 2-hydroxy-3-methylbut-3-enoic acid derivatives in synthesizing complex organic compounds (Laue et al., 2000).

Enantiomeric Characterization in Wine

  • Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, focusing on its enantiomers and their sensory impacts (Gammacurta et al., 2018).

Material Science Applications

  • Tsuji and Hayakawa (2014) studied the formation of hetero-stereocomplexes between substituted poly(lactic acid)s with different configurations, showcasing the application of 2-hydroxy-3-methylbut-3-enoic acid derivatives in polymer science (Tsuji & Hayakawa, 2014).

Process-Scale Synthesis

  • Benincori et al. (2005) described the process-scale stereoselective synthesis of nature-identical compounds using 2-methylbut-2-enoic acid derivatives, highlighting their utility in large-scale chemical production (Benincori et al., 2005).

Novel Synthetic Methodologies

  • Schmidt et al. (2006) and Hanzawa et al. (2012) developed new synthetic methodologies involving 2-hydroxy-3-methylbut-3-enoic acid derivatives for creating complex heterocycles and other organic compounds (Schmidt et al., 2006), (Hanzawa et al., 2012).

Safety and Hazards

2-Hydroxy-3-methylbut-3-enoic acid is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h4,6H,1H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZWIDSMVHMLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614391
Record name 2-Hydroxy-3-methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylbut-3-enoic acid

CAS RN

150282-01-2
Record name 2-Hydroxy-3-methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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